molecular formula C10H12ClNO B13627331 2-Chloro-4-(pyrrolidin-3-yl)phenol

2-Chloro-4-(pyrrolidin-3-yl)phenol

Cat. No.: B13627331
M. Wt: 197.66 g/mol
InChI Key: CCCIHQQJMKVNED-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-3-yl)phenol is a chlorinated phenolic compound featuring a pyrrolidine ring substituted at the para-position of the phenol group. Its structure combines the electron-withdrawing chloro group with the nitrogen-containing pyrrolidine moiety, which may influence its physicochemical properties (e.g., solubility, acidity) and biological activity.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-pyrrolidin-3-ylphenol

InChI

InChI=1S/C10H12ClNO/c11-9-5-7(1-2-10(9)13)8-3-4-12-6-8/h1-2,5,8,12-13H,3-4,6H2

InChI Key

CCCIHQQJMKVNED-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrrolidin-3-yl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Substitution Reaction: The phenol group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The pyrrolidine ring is then coupled to the chlorinated phenol through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for 2-Chloro-4-(pyrrolidin-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(pyrrolidin-3-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with proteins and enzymes.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine atom may also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-Chloro-4-(pyrrolidin-3-yl)phenol and related compounds from the evidence:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
2-Chloro-4-(pyrrolidin-3-yl)phenol Phenol, chloro, pyrrolidine ~213.67 (calculated) Hypothesized: Drug intermediates, agrochemicals
HC Yellow No. 16 Phenol, chloro, diazenyl, pyrazole 305.74 Oxidative/non-oxidative hair dye (1–1.5% safe)
Atrazine Triazine, chloro, ethylamino, isopropylamino 215.68 Herbicide (groundwater contaminant risk)
3-(4-Bromo-2-fluorophenoxy)pyrrolidine Phenoxy, bromo, fluoro, pyrrolidine 290.57 Pharmaceutical intermediate
Key Observations:
  • Chlorophenol Derivatives: Both 2-Chloro-4-(pyrrolidin-3-yl)phenol and HC Yellow No. 16 contain a chloro-substituted phenol core. However, HC Yellow No. 16 includes a diazenyl-pyrazole group, enhancing its utility as a hair dye chromophore .
  • Pyrrolidine-Containing Compounds: The pyrrolidine ring in 2-Chloro-4-(pyrrolidin-3-yl)phenol is structurally analogous to 3-(4-bromo-2-fluorophenoxy)pyrrolidine, though the latter’s phenoxy linkage may reduce polarity compared to direct phenolic substitution .

Physicochemical Properties

While experimental data for 2-Chloro-4-(pyrrolidin-3-yl)phenol are unavailable in the evidence, inferences can be drawn from analogs:

  • Solubility: Pyrrolidine’s basicity may enhance water solubility compared to non-polar HC Yellow No. 16 .
  • Melting Point: Chlorophenol derivatives in exhibit melting points between 268–287°C, suggesting similar thermal stability for the target compound .
  • Reactivity : The chloro group likely undergoes nucleophilic substitution, while the pyrrolidine may participate in hydrogen bonding or salt formation, as seen in related pharmaceutical intermediates .

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